
1-(Methylamino)anthraquinone
Overview
Description
1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a red dye derived from anthraquinone . It has a molecular formula of C15H11NO2 and a molar mass of 237.258 g·mol−1 . It is used in some older red and violet-red colored smoke formulations .
Synthesis Analysis
This compound can be synthesized safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . This process involves a continuous-flow method, which allows for the control of various conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone, and water content .Molecular Structure Analysis
The molecular structure of this compound consists of a 9,10-anthraquinone moiety with a methylamino group attached at the 1-position . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that the compound is used in the formulation of certain red and violet-red colored smoke . Its smoke-producing properties can be improved by coating the dye particles with an inert material, such as an epoxy resin .Physical And Chemical Properties Analysis
This compound appears as a red powder . It has a melting point range of 170 to 172 °C (338 to 342 °F; 443 to 445 K) .Scientific Research Applications
Environmental Transformation
1-(Methylamino)anthraquinone, commonly found in dyes, undergoes environmental transformation in anoxic sediment conditions. Monosubstituted compounds like 1-methylamino (Disperse Red 9) show the formation of stable intramolecularly hydrogen-bonded anthrones as their most stable product, displaying significant reactivity and interaction with the sediment environment (Baughman & Weber, 1994).
Photophysical Properties
The photophysical properties of this compound have been a subject of research, showing that it behaves similarly to its analogues, displaying deviations in photophysical properties in nonpolar solvents. This indicates that its molecular conformation and π-delocalisation change when transitioning from solid to solution states, highlighting its potential applications in fields where molecular structure manipulation is crucial (Yatsenko, Paseshnichenko, & Popov, 2000).
Photopolymerization Initiator
This compound serves as a photoinitiator in free radical photopolymerization, especially when used with specific additives. Its efficacy varies based on the chemical structures of the monomers used and the spectral match between its absorption and the emission spectra of LEDs used for irradiation. This marks its significant role in the development and application of photopolymers and resins (Zhang et al., 2020).
Photoinitiation Mechanism in Cationic Polymerization
Research into the photoinitiation mechanism of this compound, especially in combination with specific salts, showcases its potential as a photoinitiator in cationic polymerization processes. This includes applications in various fields that require polymerization induced by UV or visible light from LEDs (Zhang et al., 2019).
Synthesis of Enaminodiones
This compound has been utilized in the synthesis of anthraquinone-scaffold-based enaminodiones, marking its importance in synthetic chemistry, especially in the construction of complex organic molecules. The developed compounds have shown potential in applications such as DNA binding activities, indicating its significance in biochemical and medicinal research (Aelami et al., 2020).
Safety and Hazards
Future Directions
While specific future directions for 1-(Methylamino)anthraquinone are not detailed in the search results, anthraquinones have been identified as highly promising lead structures for various applications in organic electronics . The development of new anthraquinone-based compounds is increasing rapidly in recent years .
Mechanism of Action
Target of Action
1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a derivative of anthraquinone Anthraquinones and their derivatives are known to interact with various biological substrates, including dna .
Mode of Action
It’s known that upon photoexcitation, anthraquinones can react with dna through two separate oxidative pathways: hydrogen atom abstraction from the deoxyribose component of the nucleic acid backbone and electron transfer from a nearby base .
Biochemical Pathways
Anthraquinones are known to be involved in various photochemical processes .
Pharmacokinetics
The compound’s molecular weight of 2372533 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Anthraquinones and their derivatives are known to have various biological activities, including antimicrobial, antiviral, and antitumor effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in colored smoke and smoke grenades, where its properties can be enhanced by coating the dye particles with inert materials . Additionally, safety data suggests that the compound should be handled with care to avoid dust formation .
properties
IUPAC Name |
1-(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTDYSXXLJYUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052570 | |
| Record name | 1-(Methylamino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 1-(Methylamino)anthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19152 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
82-38-2 | |
| Record name | Solvent Red 111 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Red 111 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse red 9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Methylamino)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE RED 9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O1807MLL1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 1-(methylamino)anthraquinone primarily used for, and how does its structure influence this application?
A1: this compound, also known as Disperse Red 9, is primarily utilized as a dye in various applications. [, , ] Its anthraquinone core structure, characterized by two benzene rings connected by two carbonyl groups, provides the chromophoric properties responsible for its color. The specific position of the methylamino group on the anthraquinone framework dictates the exact shade of red exhibited by the dye. []
Q2: The provided research mentions the use of this compound in colored smoke formulations. Can you elaborate on the role it plays and any potential concerns associated with its use?
A2: this compound serves as the red dye in colored smoke pyrotechnic compositions. [, ] While it effectively imparts the desired color to the smoke, concerns exist regarding the potential toxicity of its combustion byproducts. Research has identified polynuclear aromatic hydrocarbons (PAHs) and polynuclear organic materials (POMs) as byproducts, raising concerns about their impact on human health and the environment. [] Further investigation into safer alternatives and mitigation strategies is crucial. []
Q3: How soluble is this compound in supercritical carbon dioxide, and why is this property important?
A3: The solubility of this compound in supercritical carbon dioxide (SC CO2) has been a subject of significant research. Studies indicate a relatively low solubility, increasing with pressure and temperature. [, ] This property is crucial in the context of supercritical fluid dyeing, a more environmentally friendly alternative to traditional dyeing processes. Understanding and potentially enhancing the solubility of this compound in SC CO2 is crucial for developing efficient and sustainable dyeing techniques. [, ]
Q4: How does the structure of this compound compare to similar anthraquinone dyes, and how do these structural variations affect their properties?
A4: this compound shares its core anthraquinone structure with several other dyes, such as 1,4-diaminoanthraquinone and 1,4-bis(methylamino)anthraquinone. [, ] Variations in the number and position of substituents like amino and methylamino groups significantly influence their color, solubility, and other physicochemical properties. [, , ] Understanding these structure-property relationships is crucial for designing dyes with tailored characteristics for specific applications.
Q5: What analytical techniques are commonly employed to characterize and quantify this compound?
A5: Various analytical methods are employed to characterize and quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used for separation and quantification, particularly in complex mixtures like smoke formulations. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying and characterizing this compound and its potential degradation or reaction products. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping distinguish between isomers and analyze the electronic environment of the molecule. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is primarily used for studying the light absorption properties of this compound and its derivatives, which is directly related to their color. []
Q6: Have there been computational studies on this compound, and if so, what insights have they provided?
A6: Yes, computational chemistry has been employed to investigate this compound. Density Functional Theory (DFT) calculations have been used to study its electronic structure and spectroscopic properties. [] These calculations help interpret experimental data and provide insights into the molecule's behavior in various chemical environments. Additionally, computational modeling can be utilized for predicting properties like solubility, which is valuable for optimizing its use in applications like supercritical fluid dyeing.
Q7: What are the known toxicological effects of this compound?
A7: While this compound itself might have limited toxicity, its combustion products, as identified in colored smoke analysis, raise significant concerns. [] The presence of PAHs and POMs in the smoke suggests potential carcinogenicity and other health risks. [] Further research is needed to fully elucidate the toxicological profile of this compound and its byproducts, and to develop strategies for minimizing potential hazards.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



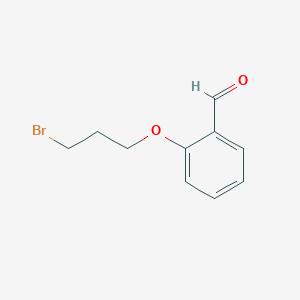
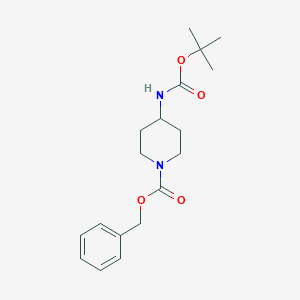

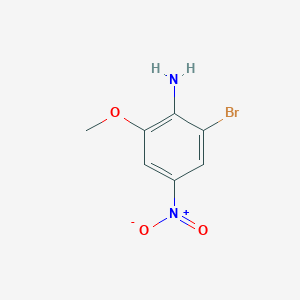
![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)
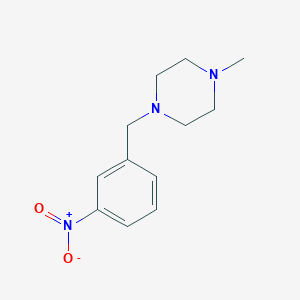
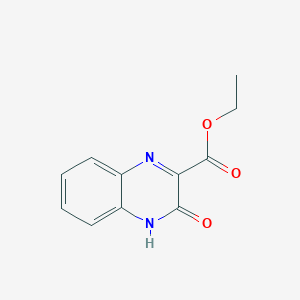
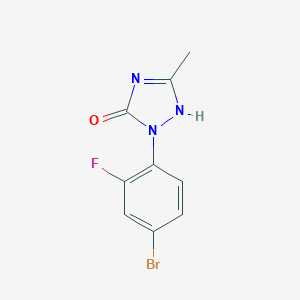
![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)


![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)